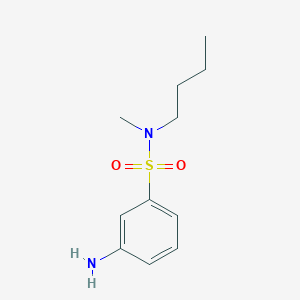

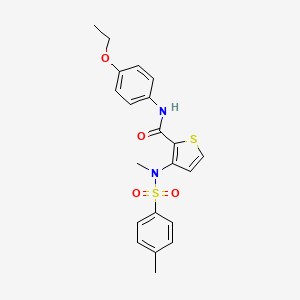

![molecular formula C14H15Cl2N3O2 B2594797 2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide CAS No. 1645440-11-4](/img/structure/B2594797.png)

2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzamides, such as this compound, can be synthesized through direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The synthesis of benzamides involves the condensation of carboxylic acids and amines . This reaction can be catalyzed by a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Antitumor Activity: Researchers have investigated its antitumor properties. The compound may inhibit tumor growth by targeting specific cellular pathways or receptors. Further studies are needed to elucidate its mechanism of action .

Antiviral Potential: Preliminary studies suggest that this compound could exhibit antiviral activity. It may interfere with viral replication or entry processes. Researchers are exploring its efficacy against various viruses .

Antimicrobial Properties: The compound has shown promise as an antimicrobial agent. It could be effective against bacteria, fungi, or other pathogens. Investigations are ongoing to determine its spectrum of activity .

Materials Science and Nanotechnology

In materials science and nanotechnology, 2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide has intriguing applications:

Semiconductors: Researchers have explored its use in semiconductor materials. Its unique structure may contribute to improved electronic properties or charge transport .

Liquid Crystals: The compound’s molecular arrangement suggests potential as a liquid crystal material. Liquid crystals find applications in displays, sensors, and optical devices .

Polymers and Nanomaterials: Incorporating this compound into polymer matrices or nanomaterials could enhance their properties. For instance, it might improve mechanical strength, thermal stability, or conductivity .

Molecular Docking Studies

Molecular docking studies provide insights into how a compound interacts with biological macromolecules. Here’s what we know:

- Dihydrofolate Reductase (DHFR) Inhibition : Using the AutoDock Vina program, researchers found that 2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide strongly interacts with DHFR. DHFR is an enzyme involved in folate metabolism, and inhibiting it can have therapeutic implications .

Orientations Futures

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of green, efficient methods for the synthesis of benzamides is a priority area of research in the pharmaceutical industry , suggesting that “2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide” and similar compounds may have promising future applications.

Propriétés

IUPAC Name |

2,4-dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c1-2-6-19(7-5-17)13(20)9-18-14(21)11-4-3-10(15)8-12(11)16/h3-4,8H,2,6-7,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGAINXHZGZAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)

![6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2594718.png)

![2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2594726.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2594731.png)